![molecular formula C15H10ClN3O2S2 B2387040 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306976-90-9](/img/structure/B2387040.png)
5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . It is a part of a class of compounds known as sulfonamide derivatives . These compounds are associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This results in the formation of an intermediate compound, which is then converted into a sulfonyl chloride . The final step involves a nucleophilic attack of the amines to produce the desired sulfonamides .Scientific Research Applications
Antiviral Activity
The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide has been explored for its antiviral potential. In particular, compounds derived from this structure have shown activity against the tobacco mosaic virus (TMV) . Further studies could explore its efficacy against other viruses and potential mechanisms of action.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antibacterial and antifungal activities . Investigating the specific effects of this compound on bacterial and fungal pathogens could provide valuable insights for drug development.
Herbicidal Applications
Certain sulfonamide derivatives have demonstrated herbicidal properties . Researchers might explore whether 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide can effectively inhibit weed growth or interfere with plant-specific processes.
Anticonvulsant Potential
Other 1,3,4-thiadiazoles have displayed anticonvulsant activity . Investigating whether this compound exhibits similar effects could contribute to the development of novel antiepileptic drugs.
Material Science and Fine Chemical Industry
Sulfoxides and sulfinamides, which contain sulfur components, find applications in material production and organic synthesis . Researchers might explore the role of 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide in these contexts.
properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-phenylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S2/c16-10-6-8-12(9-7-10)23(21)15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVTSRBYJQXPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.